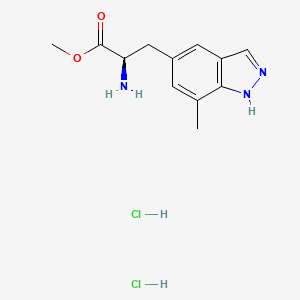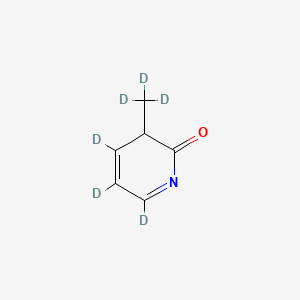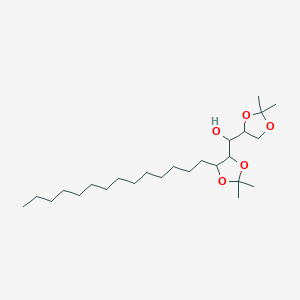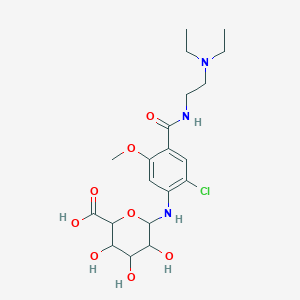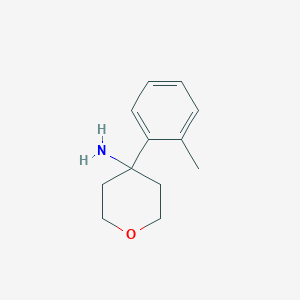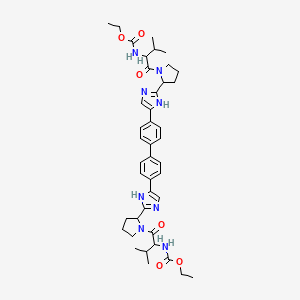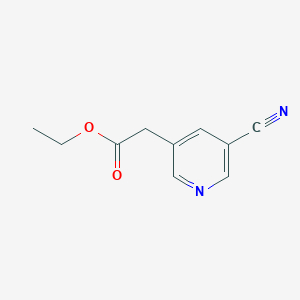
Ethyl 5-Cyanopyridine-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-Cyanopyridine-3-acetate is an organic compound with the chemical formula C10H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N The compound is characterized by the presence of a cyano group (-CN) at the 5-position and an ethyl ester group (-COOCH2CH3) at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-Cyanopyridine-3-acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of a pyridine derivative with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
化学反応の分析
Types of Reactions
Ethyl 5-Cyanopyridine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Carboxylic acids.
科学的研究の応用
Ethyl 5-Cyanopyridine-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Ethyl 5-Cyanopyridine-3-acetate involves its interaction with various molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The cyano group and ester functionality play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Ethyl 5-Cyanopyridine-3-acetate can be compared with other pyridine derivatives, such as:
3-Cyanopyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 3-Pyridinecarboxylate: Lacks the cyano group, which may reduce its biological activity.
5-Cyanopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The presence of both the cyano and ester groups in this compound makes it unique and valuable for various applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl 2-(5-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)4-8-3-9(5-11)7-12-6-8/h3,6-7H,2,4H2,1H3 |
InChIキー |
ZSRXKWXXJNPHAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=CN=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


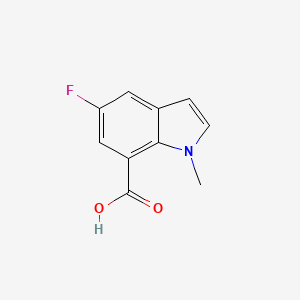
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
